molecular formula C20H23NO4.Na B000283 Efaproxiral sodium CAS No. 170787-99-2

Efaproxiral sodium

Cat. No. B000283
M. Wt: 363.4 g/mol
InChI Key: SWDPIHPGORBMFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Efaproxiral sodium's synthesis involves a novel procedure that includes two main reaction steps: condensation and O-alkylation. Initially, 4-hydroxyphenylacetic acid and 3,5-dimethylaniline undergo a condensation reaction at elevated temperatures (150-180 °C), leading to a high yield of anilide. Following this, an O-alkylation step directly produces high-quality efaproxiral sodium salt with a yield of 90%. This method offers an environmentally friendly, high-yield, low-cost, and short reaction pathway for producing efaproxiral sodium (Shi, Cao, & Hu, 2008). Another synthesis approach starts from p-hydroxyphenylacetic acid, followed by condensation with 3,5-dimethyl-aniline and subsequent reactions to yield efaproxiral with an overall yield of about 61% (Xing-ru, 2007).

Molecular Structure Analysis

Efaproxiral sodium's unique molecular structure allows it to modify the hemoglobin molecule allosterically, decreasing its oxygen-binding affinity, which is crucial for its role as a radiosensitizer. However, detailed molecular structure analyses focusing on its crystallography or electronic structure are scarce in the provided literature.

Chemical Reactions and Properties

Research on efaproxiral sodium's specific chemical reactions and properties is limited, with a focus primarily on its synthesis and broader applications. The compound's stability and reactivity under various conditions, such as in the presence of different solvents or temperatures, would be areas of potential interest for chemical property exploration.

Physical Properties Analysis

The crystalline form of efaproxiral sodium obtained through synthesis exhibits a unique X-ray powder diffraction pattern, indicating its distinct physical structure. The high purity and crystallinity of the compound are essential for its effectiveness and stability (Shi, Cao, & Hu, 2008).

Chemical Properties Analysis

While specific discussions on efaproxiral sodium's chemical properties, such as its reactivity with other compounds, solubility in various solvents, and stability under different environmental conditions, are not extensively detailed, its synthesis process suggests it has stable chemical properties suitable for industrial-scale production. The high yield and purity achieved through the synthesis process highlight its robustness and potential for further chemical manipulation (Shi, Cao, & Hu, 2008).

Scientific Research Applications

1. Mechanism of Action

Efaproxiral sodium is a synthetic allosteric modifier of hemoglobin. It reduces hemoglobin's oxygen-binding affinity, facilitating oxygen release from hemoglobin and increasing tissue oxygenation. This property makes efaproxiral effective in enhancing the oxygenation of hypoxic tumors, which is crucial for improving the effectiveness of radiation therapy ((Suh et al., 2004); (Charpentier, 2005)).

2. Application in Radiation Therapy

Efaproxiral sodium has been studied for its role as a radiosensitizer in cancer treatment, particularly in brain metastases. Clinical trials have shown that when used as an adjunct to whole-brain radiation therapy (WBRT), efaproxiral can improve survival rates and response rates in patients with brain metastases from solid tumors, especially those originating from breast cancer ((Suh et al., 2006); (Scott et al., 2007)).

3. Pharmacokinetics and Efficacy

Studies have focused on understanding the relationship between efaproxiral red blood cell concentration and its efficacy. Higher concentrations in the blood have been associated with improved survival and response rates in patients with brain metastases. The concentration-dependence of efaproxiral is a key factor in its dosing requirements and effectiveness ((Stea et al., 2006)).

4. Synthesis and Environmental Impact

Research has also been conducted on the green synthesis of efaproxiral sodium, focusing on creating an environmentally friendly procedure with high yield, low cost, and a short reaction pathway. This approach is crucial for the sustainable and efficient production of efaproxiral sodium ((Shi et al., 2008)).

5. Other Applications

While the primary focus of research on efaproxiral sodium has been its application in cancer treatment, there are studies exploring its potential in other areas, such as its impact on athletic performance due to its ability to increase muscle oxygen uptake. However, this aspect also raises concerns regarding its use as a potential doping agent in sports ((Yi et al., 2014); (Jiménez et al., 2004)).

Safety And Hazards

Efaproxiral sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling Efaproxiral sodium .

properties

IUPAC Name

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPIHPGORBMFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168942
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efaproxiral sodium

CAS RN

170787-99-2
Record name Efaproxiral sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL SODIUM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAPROXIRAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaproxiral sodium
Reactant of Route 2
Reactant of Route 2
Efaproxiral sodium
Reactant of Route 3
Reactant of Route 3
Efaproxiral sodium
Reactant of Route 4
Efaproxiral sodium
Reactant of Route 5
Reactant of Route 5
Efaproxiral sodium
Reactant of Route 6
Efaproxiral sodium

Citations

For This Compound
34
Citations
J McIntyre, J Castaner - Drugs of the Future, 2003 - access.portico.org
Efaproxiral (RSR-13) is a synthetic allosteric modifier of hemoglobin. Pharmacological studies have demonstrated the ability of this compound to effect a rightward shift in the oxygen …
Number of citations: 2 access.portico.org
H Shi, J Cao, Y Hu - Industrial & engineering chemistry research, 2008 - ACS Publications
… efaproxiral sodium has not been studied. However, we have found that if efaproxiral sodium … -alkylation reaction could become a very practical method for preparing efaproxiral sodium. …
Number of citations: 2 pubs.acs.org
ATC Vet—QL01XD06 - Lancet, 1994 - drugfuture.com
Edrecolomab is a monoclonal antibody of murine origin directed at epithelial cell surface glycoproteins that has been used as adjuvant therapy after surgery in patients with colorectal …
Number of citations: 2 www.drugfuture.com
JH Suh - Expert Opinion on Investigational Drugs, 2004 - Taylor & Francis
Efaproxiral (RSR13) is a synthetic allosteric modifier of haemoglobin that reduces its oxygen binding affinity. By facilitating the release of oxygen from haemoglobin, efaproxiral causes …
Number of citations: 29 www.tandfonline.com
PF Boudes - Drug Information Journal, 2007 - journals.sagepub.com
Background: Food and Drug Administration (FDA) advisory committees are essential in the process to market new drugs or authorize a new indication for an approved drug. Methods: …
Number of citations: 3 journals.sagepub.com
AH Modifier - Drugs of the Future, 2003
Number of citations: 0
MC Chamberlain - Neurosurgical focus, 2006 - thejns.org
… Novel radiosensitizing agents such as efaproxiral sodium (RSR-13) and motexafin gadolinium continue to be explored in the adjuvant treatment of GBM, but at present their use is …
Number of citations: 75 thejns.org
CM Ivy, OH Wearing, C Natarajan… - Journal of …, 2022 - journals.biologists.com
… Mice were then removed and given an intraperitoneal injection of either saline or efaproxiral sodium at a volume of 20 ml kg −1 body mass (Fisher Scientific, Whitby, ON, Canada). …
Number of citations: 9 journals.biologists.com
LD Fitzsimmons, JJ Gialanella, N D'Amore - R & D Directions, 2006 - go.gale.com
… EFAPROXYN (efaproxiral sodium) A synthetic allosteric modifier of hemoglobin intended as adjunct to whole-brain radiation therapy for patients with brain metastases originating from …
Number of citations: 0 go.gale.com
JA McIntyre, J Castaner - Drugs of the future, 2003 - Prous Science
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.